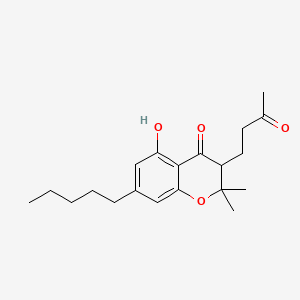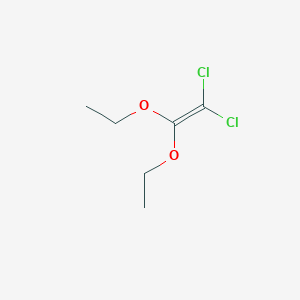![molecular formula C14H16N2O6 B14623861 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid CAS No. 59064-20-9](/img/structure/B14623861.png)
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C14H17NO6. It is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl group that is further connected to a diethoxy-dioxopropan-2-ylidene group.
Preparation Methods
The synthesis of 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 3-hydrazinylbenzoic acid with diethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds, such as:
2-[(1,3-Diethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid: This compound has a similar structure but differs in the position and nature of the substituents on the benzoic acid moiety.
1-(1,3-Diethoxy-1,3-dioxopropan-2-ylo)-3-methylimidazolium bromide: This ionic liquid has a similar diethoxy-dioxopropan-2-ylidene group but is part of an imidazolium salt.
The uniqueness of this compound lies in its specific hydrazinyl linkage and the potential biological activities associated with this structure.
Properties
CAS No. |
59064-20-9 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(19)11(14(20)22-4-2)16-15-10-7-5-6-9(8-10)12(17)18/h5-8,15H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
ZLXOJSLKXIVVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


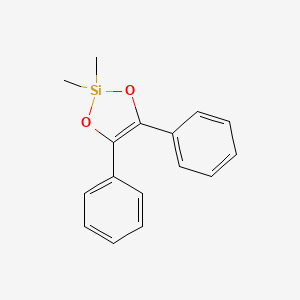
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
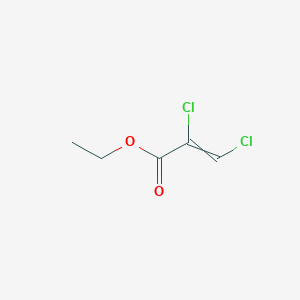
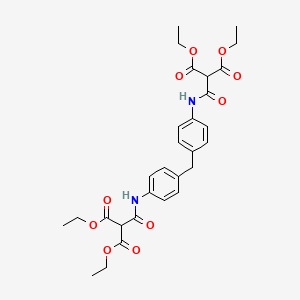
![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
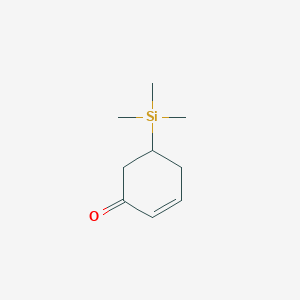
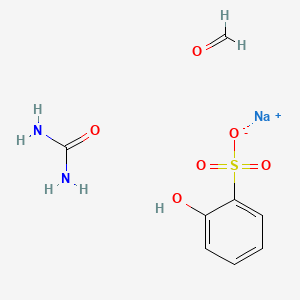
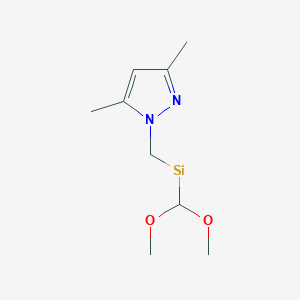
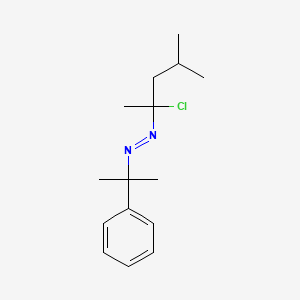
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
